1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two carboxylic acid groups, a methyl group, and two phenyl groups, all esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting with a pyrrole derivative, the introduction of carboxylic acid groups can be achieved through oxidation reactions. Subsequent esterification with methanol under acidic conditions yields the desired dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different ester groups and substitution patterns.
1H-Pyrrole-3,4-dicarboxylic acid, 1-benzoyl-2,5-dihydro-2,5-diphenyl-, dimethyl ester: Another derivative with additional benzoyl groups.
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester is unique due to its specific substitution pattern and esterification, which confer distinct chemical and biological properties
Properties
CAS No. |
56071-60-4 |
---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
dimethyl 2-methyl-1,5-diphenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-17(20(23)25-2)18(21(24)26-3)19(15-10-6-4-7-11-15)22(14)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI Key |
NOIRBDMFBKMFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.